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Compound of Interest

Compound Name: 6-Propoxybenzothiazol-2-amine

Cat. No.: B080791 Get Quote

Introduction

6-Propoxybenzothiazol-2-amine belongs to the benzothiazole class of heterocyclic

compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due

to its recurrence in a multitude of biologically active compounds. Derivatives of 2-

aminobenzothiazole have shown promise as inhibitors of various protein kinases, which are

critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many

diseases, including cancer, making them important therapeutic targets. These application notes

provide a framework for utilizing 6-Propoxybenzothiazol-2-amine as a screening candidate to

identify novel kinase inhibitors. While specific data for this exact compound is not extensively

published, the protocols and potential applications are based on established methodologies for

analogous 2-aminothiazole and benzothiazole derivatives.[1][2][3][4][5]

Potential Kinase Targets and Therapeutic Areas
Derivatives of the benzothiazole and 2-aminothiazole core have been investigated for their

inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases.

Based on the activities of structurally related compounds, 6-Propoxybenzothiazol-2-amine is

a viable candidate for screening against kinases such as:

Tyrosine Kinases:

Epidermal Growth Factor Receptor (EGFR/HER) family[6]
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Src family kinases (e.g., Src, Lck)[4]

Vascular Endothelial Growth Factor Receptor (VEGFR/KDR)[7]

Serine/Threonine Kinases:

Aurora Kinases (A, B, C)[8]

Phosphoinositide 3-kinases (PI3Ks)[9]

AKT/Protein Kinase B

The potential therapeutic applications for active compounds derived from this scaffold could

include various cancers (e.g., breast, lung, leukemia) and inflammatory disorders.[1][10]

Data Presentation: Representative Kinase Inhibition
Data
The following table presents hypothetical, yet representative, quantitative data for the inhibitory

activity of 6-Propoxybenzothiazol-2-amine against a panel of selected kinases. This data is

for illustrative purposes to demonstrate how screening results would be presented.

Kinase Target IC50 (nM) Assay Type

EGFR 85 Biochemical (HTRF)

Src 150 Cellular (Phospho-flow)

Aurora Kinase A 320 Biochemical (LanthaScreen)

PI3Kα 500 Biochemical (ADP-Glo)

VEGFR2 (KDR) 750 Cellular (ELISA)

Experimental Protocols
Detailed methodologies for key experiments in a kinase inhibitor screening cascade are

provided below.
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Protocol 1: In Vitro Kinase Inhibition Assay
(Biochemical)
This protocol describes a generic, high-throughput biochemical assay to determine the half-

maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

Purified recombinant kinase

Kinase-specific substrate (peptide or protein)

ATP (Adenosine triphosphate)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

6-Propoxybenzothiazol-2-amine (dissolved in DMSO)

Detection reagent (e.g., ADP-Glo™, HTRF®, LanthaScreen™)

Microplates (e.g., 384-well)

Plate reader compatible with the detection chemistry

Procedure:

Compound Preparation: Prepare a serial dilution of 6-Propoxybenzothiazol-2-amine in

DMSO. Further dilute in assay buffer to the desired final concentrations.

Assay Plate Preparation: Add the diluted compound solutions to the microplate wells. Include

positive controls (no inhibitor) and negative controls (no enzyme).

Enzyme and Substrate Addition: Add the purified kinase and its specific substrate to the

wells.

Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes),

allowing the kinase reaction to proceed.

Detection: Stop the reaction and add the detection reagent according to the manufacturer's

instructions. This reagent will quantify the extent of substrate phosphorylation or ATP

consumption.

Data Acquisition: Read the plate on a compatible plate reader to measure the signal (e.g.,

luminescence, fluorescence).

Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit

the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay
This protocol outlines a method to confirm that the compound inhibits the target kinase within a

cellular context.

Materials:

Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

Cell culture medium and supplements

6-Propoxybenzothiazol-2-amine

Stimulant (e.g., EGF for the EGFR pathway)

Lysis buffer

Antibodies (primary and secondary) for Western blot or ELISA

SDS-PAGE gels and transfer apparatus

Chemiluminescent substrate

Procedure:

Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with varying concentrations of 6-
Propoxybenzothiazol-2-amine for a predetermined time (e.g., 2 hours).

Kinase Activation: Stimulate the cells with an appropriate growth factor or mitogen to activate

the target kinase pathway.

Cell Lysis: Wash the cells with cold PBS and then lyse them to extract cellular proteins.

Protein Quantification: Determine the protein concentration in each lysate.

Western Blot Analysis:

Separate the protein lysates by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with a primary antibody specific for the phosphorylated form of the

target kinase or a downstream substrate.

Use an antibody for the total protein as a loading control.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Visualize the protein bands using a chemiluminescent substrate.

Data Analysis: Quantify the band intensities to determine the reduction in phosphorylation at

different compound concentrations.

Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that are often targeted in kinase

inhibitor drug discovery.
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Caption: Simplified EGFR signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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